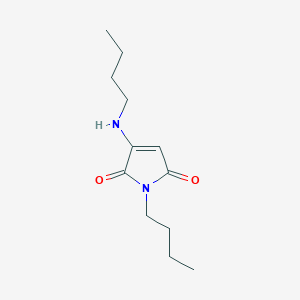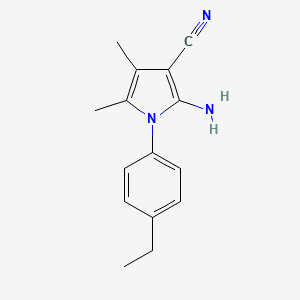![molecular formula C10H14N2O B12887087 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structural framework. This compound is characterized by the presence of a cyclopentyl group attached to a dihydropyrroloisoxazole ring system. The compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can yield cyclopentyl hydrazone, which can then undergo cyclization with an appropriate nitrile oxide to form the desired pyrroloisoxazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and solvents that are environmentally benign is often considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has found applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-a]isoquinolines: These compounds share a similar pyrrolo ring system but differ in their substitution patterns and ring fusion.
Pyrrolo[1,2-a]pyrazines: These compounds contain a pyrazine ring fused to a pyrrolo ring, exhibiting different biological activities.
Uniqueness
3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific cyclopentyl substitution and the dihydropyrroloisoxazole ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H14N2O/c1-2-4-7(3-1)9-8-5-6-11-10(8)13-12-9/h7,11H,1-6H2 |
Clave InChI |
FIWGSLBKBMXDDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NOC3=C2CCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



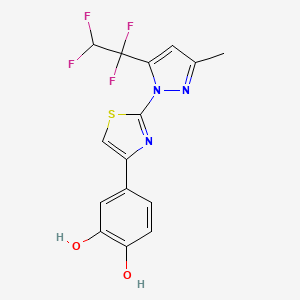

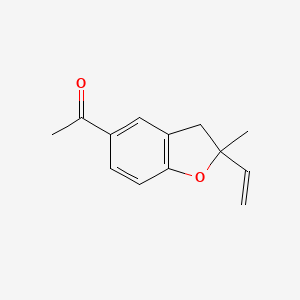
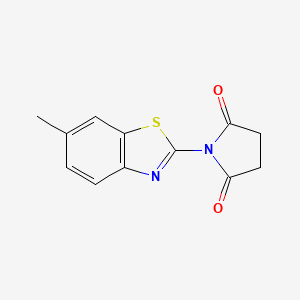

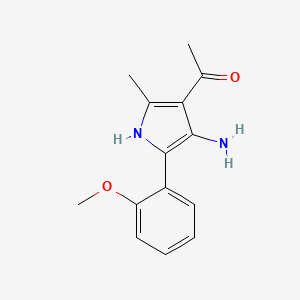
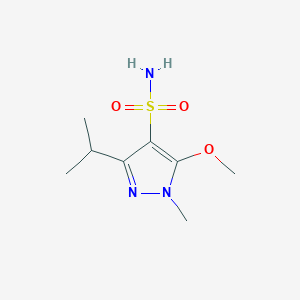

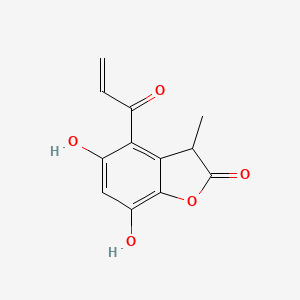
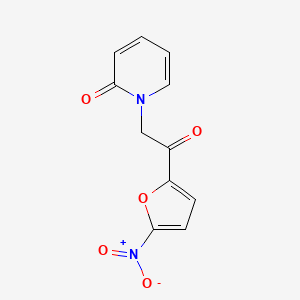
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
